1-Dodecylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

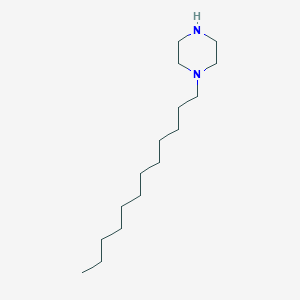

1-Dodecylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound, specifically, has a dodecyl (twelve-carbon) chain attached to one of the nitrogen atoms in the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with dodecyl halides (such as dodecyl chloride or dodecyl bromide) under basic conditions. The reaction typically proceeds as follows: [ \text{Piperazine} + \text{Dodecyl Halide} \rightarrow \text{this compound} + \text{Hydrogen Halide} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

1-Dodecylpiperazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.

Industry: this compound is used in the formulation of surfactants and emulsifiers, which are important in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Dodecylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of parasitic worms, facilitating their expulsion from the host body .

Comparison with Similar Compounds

Piperazine: The parent compound, which has a simpler structure without the dodecyl chain.

1-Benzylpiperazine: A derivative with a benzyl group attached to the nitrogen atom.

1-Cyclohexylpiperazine: A derivative with a cyclohexyl group attached to the nitrogen atom.

Uniqueness: 1-Dodecylpiperazine is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Additionally, the dodecyl chain may enhance the compound’s ability to interact with lipid membranes, potentially increasing its efficacy in biological applications.

Biological Activity

1-Dodecylpiperazine is a piperazine derivative characterized by a dodecyl (C12) alkyl chain attached to the piperazine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. The structure of this compound allows it to interact with biological membranes, which is crucial for its activity against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on alkylated piperazines demonstrated that longer alkyl chains, such as that in this compound, enhance antifungal efficacy against various strains of fungi, including Candida and Aspergillus species. The mechanism of action involves disruption of the ergosterol biosynthetic pathway rather than direct membrane disruption, which is a common target for many antifungal agents .

Antifungal Activity

In vitro studies have shown that this compound has broad-spectrum antifungal activity. The compound was tested against several fungal strains, including both C. albicans and non-albicans species. The results indicated promising minimum inhibitory concentration (MIC) values, suggesting its potential as an effective antifungal agent. Notably, it was found to be less hemolytic compared to established antifungal drugs like voriconazole, indicating a favorable safety profile .

Cytotoxicity Studies

Cytotoxicity assessments were conducted to evaluate the safety of this compound on mammalian cells. These studies revealed that while the compound exhibits antifungal properties, it also shows a degree of cytotoxicity that warrants further investigation. The balance between efficacy and toxicity is crucial for its potential therapeutic applications .

Table: Summary of Biological Activities

| Activity Type | Effect | Tested Strains | Mechanism |

|---|---|---|---|

| Antimicrobial | Effective | Various bacteria | Membrane disruption |

| Antifungal | Broad-spectrum | C. albicans, Aspergillus | Ergosterol biosynthesis inhibition |

| Cytotoxicity | Moderate | Mammalian cell lines | Cell membrane interaction |

Case Study 1: Antifungal Efficacy

In a comparative study, this compound was tested alongside other alkylated piperazines for antifungal activity. The results showed that compounds with longer alkyl chains displayed superior efficacy against resistant fungal strains. Specifically, this compound demonstrated lower MIC values than shorter-chain counterparts, reinforcing the hypothesis that hydrophobic interactions play a significant role in antifungal activity .

Case Study 2: Safety Profile Analysis

Another research effort focused on the cytotoxic effects of this compound on human cell lines. While it exhibited some cytotoxic properties, the levels were significantly lower than those observed with traditional antifungals like amphotericin B. This suggests that this compound may offer a safer alternative for treating fungal infections, particularly in immunocompromised patients .

Properties

CAS No. |

54722-40-6 |

|---|---|

Molecular Formula |

C16H34N2 |

Molecular Weight |

254.45 g/mol |

IUPAC Name |

1-dodecylpiperazine |

InChI |

InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-17-13-16-18/h17H,2-16H2,1H3 |

InChI Key |

IVMJRWXDWPCKHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CCNCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.